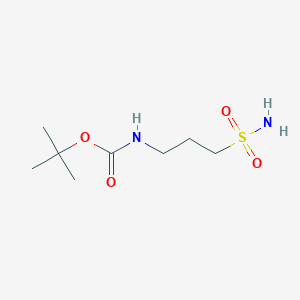
trans-3-Ethoxycarbonyl-4-(4-flurophenyl)-N-methyl piperdine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-3-Ethoxycarbonyl-4-(4’-fluorophenyl)-1-methylpiperidine-2,6-dione: is a chemical compound with the molecular formula C15H16FNO4 and a molecular weight of 293.29 g/mol . It is a white or off-white crystalline solid that is insoluble in water but soluble in organic solvents like ethyl acetate . This compound is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly in the production of paroxetine hydrochloride .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Ethoxycarbonyl-4-(4’-fluorophenyl)-1-methylpiperidine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate piperidine derivative and ethyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a base such as triethylamine to facilitate the formation of the ethoxycarbonyl group.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets stringent quality standards .
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies .
Medicine:
- Primarily used in the synthesis of paroxetine hydrochloride, an antidepressant medication.
- Explored for its potential use in the development of new pharmaceutical agents .
Industry:
- Utilized in the production of fine chemicals and specialty chemicals.
- Applied in the manufacturing of advanced materials and polymers .
作用機序
The mechanism of action of trans-3-Ethoxycarbonyl-4-(4’-fluorophenyl)-1-methylpiperidine-2,6-dione involves its interaction with specific molecular targets. In the case of its use as an intermediate in the synthesis of paroxetine hydrochloride, the compound undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved in these transformations are specific to the synthetic route and the final product being synthesized .
類似化合物との比較
- trans-3-Ethoxycarbonyl-4-(4-chlorophenyl)-1-methylpiperidine-2,6-dione
- trans-3-Ethoxycarbonyl-4-(4-bromophenyl)-1-methylpiperidine-2,6-dione
- trans-3-Ethoxycarbonyl-4-(4-methylphenyl)-1-methylpiperidine-2,6-dione
Comparison:
- Structural Similarity: These compounds share a similar piperidine core structure with variations in the substituents on the phenyl ring.
- Chemical Properties: The presence of different halogen or methyl groups can influence the compound’s reactivity, solubility, and stability.
- Applications: While all these compounds can serve as intermediates in pharmaceutical synthesis, their specific applications may vary based on the desired final product .
特性
分子式 |
C15H16FNO4 |
|---|---|
分子量 |
293.29 g/mol |
IUPAC名 |
ethyl (3S,4R)-4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate |
InChI |
InChI=1S/C15H16FNO4/c1-3-21-15(20)13-11(8-12(18)17(2)14(13)19)9-4-6-10(16)7-5-9/h4-7,11,13H,3,8H2,1-2H3/t11-,13-/m0/s1 |
InChIキー |
VLLPYAIUEKEIRQ-AAEUAGOBSA-N |
異性体SMILES |
CCOC(=O)[C@H]1[C@@H](CC(=O)N(C1=O)C)C2=CC=C(C=C2)F |
正規SMILES |
CCOC(=O)C1C(CC(=O)N(C1=O)C)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-2-fluorobenzamide](/img/structure/B8724289.png)
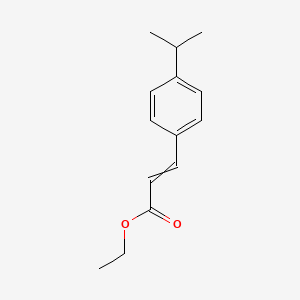
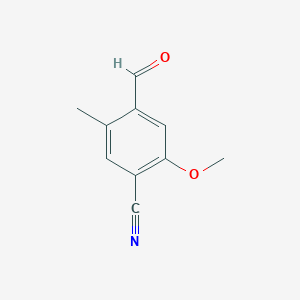
![4,5-Dihydrotetrazolo[1,5-a]quinoxaline](/img/structure/B8724307.png)
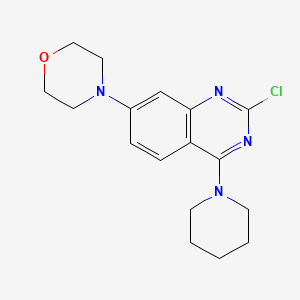
![(1R)-6-Oxaspiro[2.5]octan-1-amine](/img/structure/B8724317.png)
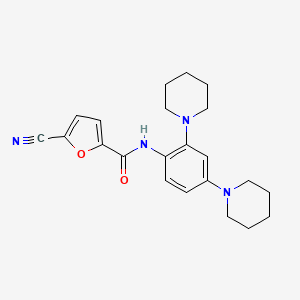

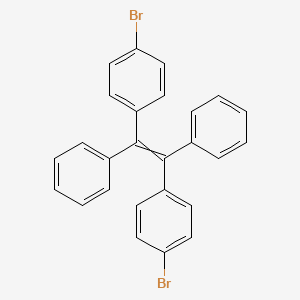
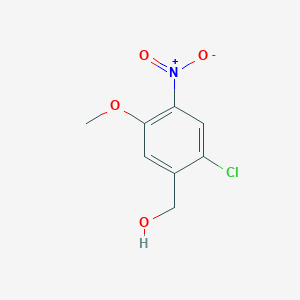
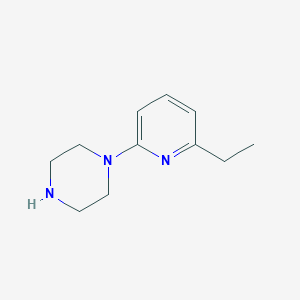
![5,6-dihydro-2-mercapto-4H-imidazo [4,5,1-ij]quinoline](/img/structure/B8724371.png)
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)-](/img/structure/B8724377.png)
